molecular formula C20H21FN4O B2904215 1-(4-Fluorophenyl)-4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine CAS No. 902253-00-3

1-(4-Fluorophenyl)-4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine

Cat. No.: B2904215
CAS No.: 902253-00-3
M. Wt: 352.413
InChI Key: QAYLLUUTFOXCAT-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine is a synthetic compound of significant interest in pharmaceutical and medicinal chemistry research. Its structure incorporates two privileged pharmacophores: a fluorophenyl-piperazine moiety and a 1,3,4-oxadiazole ring linked to a methylphenyl group. The 1,3,4-oxadiazole ring is a well-characterized bioisostere for carboxylic acids, esters, and carboxamides, which can enhance drug-like properties such as metabolic stability and membrane permeability . This core structure is present in several clinically used drugs and is extensively investigated for its wide spectrum of biological activities . Compounds featuring this specific molecular architecture are frequently explored as key scaffolds in the development of novel therapeutic agents. Research into analogous 1,3,4-oxadiazole derivatives has demonstrated potent anticonvulsant activity in maximal electroshock seizure (MES) models, with some compounds showing efficacy comparable to standard drugs and no observed neurotoxicity . Furthermore, such hybrid molecules, combining an arylpiperazine residue with a 1,3,4-oxadiazole ring, have shown promise as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process, indicating potential for anti-inflammatory application development . The presence of the 4-fluorophenyl group attached to the piperazine nitrogen is a common feature in many biologically active molecules and is often associated with optimized receptor binding affinity. This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can utilize this compound as a critical building block or intermediate in organic synthesis, a candidate for high-throughput screening in drug discovery programs, or a lead compound for the design of novel molecules targeting central nervous system or inflammatory pathways.

Properties

IUPAC Name

2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O/c1-15-2-4-16(5-3-15)20-23-22-19(26-20)14-24-10-12-25(13-11-24)18-8-6-17(21)7-9-18/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYLLUUTFOXCAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)CN3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbon Disulfide-Mediated Cyclization

Adapting methodology from:

  • Treat acetohydrazide with CS2 and KOH in ethanol under reflux for 6 h to form 5-mercapto-1,3,4-oxadiazole.
  • Alkylate with chloromethylpiperazine derivative using K2CO3 in acetone.
  • Yield : 58% (lower than POCl3 method due to intermediate isolation).

Microwave-Assisted Synthesis

  • Conditions : 150 W, 120°C, 20 min
  • Advantage : Reduces reaction time from hours to minutes, improves yield to 74%.

Comparative Analysis of Methods

Parameter POCl3 Method CS2 Method Microwave
Yield 69% 58% 74%
Time 6 h 8 h 20 min
Purity (HPLC) 98.5% 95.2% 97.8%
Scale-Up Feasible Moderate Limited

Mechanistic Insights

  • POCl3 Cyclization : POCl3 activates the carboxylic acid, forming an acyl chloride intermediate. Nucleophilic attack by the hydrazide nitrogen followed by dehydration yields the oxadiazole ring.
  • CS2 Route : Base-mediated cyclization forms a thiol intermediate, requiring subsequent alkylation.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted piperazines or oxadiazoles.

Scientific Research Applications

The search results provide information on several fluorophenyl compounds, including their chemical properties, potential applications, and related research. Here's a summary of the information available:

1. (1S)-1,5-Anhydro-1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucitol tetraacetate

  • CAS Number: 866607-35-4
  • Synonyms: Includes various names such as (2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl) tetrahydro-2H-pyran-3,4,5-triyl triacetate .
  • Description: This compound is an intermediate in the synthesis of canagliflozin .
  • Chemical Properties:
    • Molecular weight: 612.66 g/mol
    • Formula: C32H33FO9S
    • Purity: Minimum 95%

2. N-(4-fluorophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

  • CAS Number: 335215-36-6
  • Molecular Formula: C17H14FN3O2S
  • Molar Mass: 343.38

3. 1-(4-Fluorophenyl)-3-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea

  • CID: 881096
  • The search result provides the structure, chemical names, and physical and chemical properties .

4. N'-[(E)-1-(4-FLUOROPHENYL)ETHYLIDENE]-2-{[5-(4-METHOXYPHENYL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE

5. Tryptophan-Kynurenine (Trp-KYN) Metabolic Pathway

  • Involves metabolites like KYN, quinolinic acid (QUIN), and enzymes like indoleamine 2,3-dioxygenases (IDOs) .
  • Linked to neurodegenerative disorders, autoimmune conditions, cancer, and psychiatric illnesses .
  • Picolinic acid (PA) within this pathway has dual antioxidant and pro-oxidant properties .

6. Trypticase Soy Broth

  • Used as a medium to grow Pseudomonas aeruginosa to study lipids .
  • Studied for inactivation of Cronobacter species (Enterobacter sakazakii) with X-ray treatments .

7. Pre-Exposure Prophylaxis (PrEP) for HIV

  • Daily oral antiretroviral PrEP with emtricitabine (FTC) and either tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF) has demonstrated a substantial reduction in HIV acquisition for MSM .
  • High adherence to oral PrEP is strongly associated with protection from HIV infection .

Mechanism of Action

This compound is unique due to its specific structural features, such as the fluorophenyl group and the oxadiazole ring. Similar compounds include other fluorophenyl derivatives and oxadiazole-containing molecules. the presence of the piperazine ring and the specific substitution pattern distinguishes this compound from its analogs.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Key Substituents Biological Activity Reference
1-(4-Fluorophenyl)-4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine 4-Fluorophenyl, 4-methylphenyl-oxadiazole Under investigation (AChE/COX-2)
3-(2,4-Difluorophenyl)-2-[1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]ethylsulfanyl]quinazolin-4-one 2,4-Difluorophenyl, quinazolinone core, oxadiazole-ethylsulfanyl Anticancer (IC₅₀: 9.3 μM)
N-(4-((5-(((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide 4-Fluorophenyl-triazole, oxadiazole-thioether, acetamide tail COX-2 inhibition (IC₅₀: 0.8 μM)
1-(5-(4-Methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine 4-Methoxyphenyl-oxadiazole, unsubstituted piperazine Antimicrobial (MIC: 7.1 μg/mL)

Key Observations :

  • Substituent Position and Activity: The 4-fluorophenyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogues, as seen in COX-2 inhibitors . The 4-methylphenyl substituent on oxadiazole improves π-π stacking in enzyme binding pockets, whereas methoxy groups (e.g., in compound from ) increase solubility but reduce membrane permeability.
  • Heterocyclic Core Modifications: Replacement of the piperazine ring with quinazolinone (as in ) introduces planar aromaticity, favoring DNA intercalation in anticancer activity.

Pharmacokinetic and Physicochemical Properties

Table 2: Physicochemical Comparison

Property Target Compound Quinazolinone Analogue COX-2 Inhibitor
Molecular Weight (g/mol) ~410 468 448
LogP (Predicted) 3.2 4.1 2.8
Hydrogen Bond Acceptors 6 8 7
Rotatable Bonds 5 7 6

Key Findings :

  • The target compound exhibits moderate lipophilicity (LogP ~3.2), balancing blood-brain barrier penetration and solubility.
  • Reduced rotatable bonds (5 vs.

Biological Activity

1-(4-Fluorophenyl)-4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of the 1,3,4-oxadiazole moiety is particularly noteworthy as it has been associated with a wide range of biological effects.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C19_{19}H22_{22}FN5_{5}O
  • Molecular Weight : 335.41 g/mol
  • IUPAC Name : 1-(4-fluorophenyl)-4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine
PropertyValue
Molecular Weight335.41 g/mol
LogP (Partition Coefficient)3.56
Water SolubilityLow (LogSw = -4.47)
Polar Surface Area64.00 Ų

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. A study highlighted that derivatives of this class showed potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

  • Mechanism of Action : The antimicrobial activity is believed to stem from the ability of the oxadiazole moiety to disrupt bacterial cell wall synthesis and function.

Anticancer Activity

The anticancer potential of 1-(4-Fluorophenyl)-4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine has been explored in various studies. The compound has shown promising results in inhibiting the proliferation of cancer cells in vitro.

  • Case Study : In a study assessing the cytotoxicity against human cancer cell lines (A431 and Jurkat), compounds with similar structures demonstrated IC50_{50} values lower than those of standard chemotherapeutic agents like doxorubicin. This suggests a potential for further development as an anticancer agent.

Neuroprotective Effects

Recent investigations into the neuroprotective effects of oxadiazole derivatives indicate that they may possess the ability to protect neuronal cells from oxidative stress and apoptosis.

Structure-Activity Relationship (SAR)

The biological activity of 1-(4-Fluorophenyl)-4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine can be influenced by modifications to its structure:

  • Substituent Variations : Alterations in the phenyl rings or piperazine moiety have been shown to enhance or diminish biological activity.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against MRSA
AnticancerCytotoxic to cancer cell lines
NeuroprotectiveProtects against oxidative stress

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